N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a heterocyclic acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with a methoxymethyl group and an imine (E-configuration). The cyclohexylacetamide moiety is further modified with a tetrazole ring, a nitrogen-rich heterocycle known for enhancing bioactivity and metabolic stability.
Properties
Molecular Formula |
C14H21N7O2S |
|---|---|
Molecular Weight |
351.43 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C14H21N7O2S/c1-23-8-12-17-18-13(24-12)16-11(22)7-14(5-3-2-4-6-14)9-21-10-15-19-20-21/h10H,2-9H2,1H3,(H,16,18,22) |
InChI Key |
ZSCPBTSESXCNLQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced through a nucleophilic substitution reaction using methoxymethyl chloride.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling of the Cyclohexyl Group: The cyclohexyl group is introduced through a coupling reaction with the tetrazole derivative.
Final Assembly: The final compound is assembled by coupling the thiadiazole and tetrazole derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of the reactions. The process is typically carried out in batch reactors or continuous flow reactors, depending on the scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the thiadiazole ring, leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl and tetrazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and tetrazole rings exhibit promising anticancer properties. Preliminary studies have shown that N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide may interact with specific enzyme systems or receptors involved in cancer progression. For instance, derivatives of thiadiazoles have been reported to demonstrate cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been shown to possess antibacterial properties against a range of pathogens. In vitro studies have demonstrated that certain thiadiazole derivatives exhibit minimal inhibitory concentrations (MICs) comparable to traditional antibiotics against Gram-positive and Gram-negative bacteria . This positions this compound as a candidate for further investigation in the development of new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the methoxymethyl group and the tetrazole moiety can enhance solubility and bioavailability, which are vital for therapeutic efficacy. SAR studies have indicated that modifications to the thiadiazole ring can significantly alter biological activity, emphasizing the importance of systematic exploration of structural variations .
Synthesis and Characterization
Recent studies have focused on synthesizing various derivatives of thiadiazole and tetrazole compounds to evaluate their biological activities. For instance, a series of 2,5-disubstituted thiadiazoles were synthesized and tested for anticonvulsant activity, showing varying degrees of effectiveness in animal models . The synthesis process often involves oxidative cyclization methods and characterization through techniques like infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
Biological Evaluation
In one study, a derivative similar to this compound was evaluated for its antimicrobial properties against clinical isolates of bacteria such as Pseudomonas aeruginosa and Escherichia coli. The results indicated significant antibacterial activity with MIC values comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets in the cell. The compound is believed to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The thiadiazole ring is known to interact with metal ions, which can further modulate its biological activity. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table and analysis highlight key structural analogs and their pharmacological, synthetic, or physicochemical distinctions:
Key Structural and Functional Insights
Thiadiazole Core Modifications: The target compound’s methoxymethyl group (vs. Tetrazole vs. Thiazole: The tetrazole moiety in the target compound (vs. thiazole in 4c ) may enhance metabolic stability due to its resistance to oxidative degradation.
Pharmacological Activity :
- Methazolamide’s sulfamoyl group enables carbonic anhydrase inhibition, while the target compound’s tetrazole and cyclohexyl groups suggest divergent targets (e.g., antimicrobial or MAO inhibition) .
- Compound 4c demonstrated MAO-B inhibition (IC₅₀ = 0.89 µM), indicating that nitroaryl-thiazole-acetamide hybrids are potent neuroactive agents .
Synthetic Routes :
- Thiadiazole-tetrazole hybrids (e.g., ) often employ nucleophilic substitutions (e.g., thiol coupling) or cyclization (e.g., H₂SO₄-mediated ring closure in ).
Spectroscopic and Crystallographic Validation :
- Single-crystal X-ray analysis (as in ) confirms the (E)-configuration of imine bonds in related compounds, critical for bioactivity.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Nitro (4c ) and sulfamoyl (Methazolamide ) substituents enhance enzyme inhibition (MAO-B, carbonic anhydrase).
- Tetrazole Functionality : Improves metabolic stability and may enhance binding to metal-containing enzymes (e.g., cyclooxygenase) .
- Cyclohexyl vs. Cyclopentyl : The cyclohexyl group in the target compound may confer greater lipophilicity compared to cyclopentyl analogs (e.g., 4c ), influencing blood-brain barrier penetration.
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of thiadiazole and tetrazole moieties. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 346.39 g/mol |
| CAS Number | 1232827-11-0 |
The presence of the thiadiazole ring is significant for its biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and tetrazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that synthesized derivatives with thiadiazole structures displayed potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of several thiadiazole derivatives, revealing that compounds with electron-withdrawing groups significantly enhanced antimicrobial potency against various bacterial strains:
| Compound | Activity Against | Effectiveness |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | High |
| Thiadiazole Derivative B | E. coli | Moderate |
| Thiadiazole Derivative C | C. albicans | Good |
This highlights the importance of structural modifications in enhancing biological efficacy.
Anti-inflammatory and Other Biological Activities
In addition to antimicrobial properties, compounds featuring the thiadiazole moiety have been associated with anti-inflammatory activities. Research has shown that certain derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity: Compounds may disrupt key enzymes involved in bacterial cell wall synthesis.
- Interaction with Cellular Targets: The electron-rich nature of the thiadiazole and tetrazole rings allows for diverse interactions with biological macromolecules.
Potential for Drug Development
Given its diverse biological activities, this compound represents a promising scaffold for drug development. The structural features that enhance its pharmacological properties can be further explored through medicinal chemistry approaches to optimize efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
